A Senior Application Scientist's Technical Guide to (2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
A Senior Application Scientist's Technical Guide to (2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Abstract
(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, a strategically protected derivative of L-aspartic acid, is a cornerstone building block in modern peptide synthesis and drug development. This guide provides an in-depth examination of its chemical structure, physicochemical properties, and synthesis. It offers field-proven, step-by-step protocols for its application in solution-phase peptide synthesis, methods for its analytical characterization, and critical safety guidelines. Designed for researchers and drug development professionals, this document synthesizes technical data with practical insights to ensure its effective and safe utilization in the laboratory.
Introduction and Nomenclature
(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid is a chiral amino acid derivative extensively used in synthetic organic chemistry. Its structure is derived from the endogenous amino acid L-aspartic acid, featuring two critical modifications that make it an invaluable tool for peptide chemists:
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N-terminal Protection: The α-amino group is protected by a benzyloxycarbonyl group, commonly abbreviated as "Cbz" or "Z". This group is robust, preventing unwanted side reactions at the nitrogen terminus during peptide bond formation, yet it can be selectively removed under specific conditions, typically catalytic hydrogenation.[1]
-
Side-Chain Esterification: The β-carboxyl group of the aspartic acid side chain is protected as a methyl ester (-OMe). This prevents the side chain from participating in the coupling reaction and crucially helps to mitigate the risk of aspartimide formation, a notorious side reaction in peptide synthesis involving aspartic acid.[1]
Due to this protection scheme, the α-carboxyl group remains free, allowing for its activation and coupling to the N-terminus of another amino acid or peptide chain. This makes the compound a versatile reagent for introducing an aspartic acid residue into a growing peptide sequence in a controlled manner.[2]
Common Synonyms:
-
N-Cbz-L-aspartic acid β-methyl ester[1]
-
Z-L-Aspartic acid 4-methyl ester[1]
-
Cbz-L-aspartic acid 4-methyl ester[3]
-
Z-Asp(OMe)-OH[3]
Physicochemical and Structural Properties
A thorough understanding of the molecule's properties is fundamental to its successful application, from designing reaction conditions to ensuring proper storage.
Chemical Structure
The molecule's stereochemistry and functional groups are depicted below. The "(2S)" designation in the IUPAC name refers to the stereocenter at the α-carbon, corresponding to the natural L-configuration of aspartic acid.
Caption: Chemical structure of Z-Asp(OMe)-OH.
Tabulated Properties
The following table summarizes key quantitative data for easy reference.
| Property | Value | Source(s) |
| CAS Number | 40371-50-4 | [4] |
| Molecular Formula | C₁₃H₁₅NO₆ | [1][2] |
| Molecular Weight | 281.26 g/mol | [2][3] |
| Appearance | White to off-white powder | [1][2] |
| Purity (Typical) | ≥98.0% (TLC) | [1][2] |
| Exact Mass | 281.08993720 Da | [3] |
| Topological Polar Surface Area | 102 Ų | [3][5] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
Synthesis and Purification
The synthesis of Z-Asp(OMe)-OH is a well-established, two-step process starting from L-aspartic acid. The causality behind this sequence is crucial: the side-chain must be esterified before the amino group is protected to achieve the desired regioselectivity.
Synthesis Workflow
Caption: Synthetic workflow for Z-Asp(OMe)-OH.
Detailed Synthesis Protocol
This protocol is adapted from established laboratory procedures.[6]
Step 1: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride
-
Causality: Thionyl chloride (SOCl₂) reacts with methanol to form methyl chlorosulfite, which is the reactive species that esterifies the more sterically accessible β-carboxyl group of aspartic acid. Performing the reaction at low temperatures (-10°C) controls the exothermicity of the SOCl₂/MeOH reaction.
-
Cool 27 mL of methanol to -10°C in an appropriate flask equipped with a magnetic stirrer.
-
Slowly add 3.86 mL of thionyl chloride (SOCl₂) to the cooled methanol.
-
Add 5g of L-Aspartic acid to the solution.
-
Allow the reaction to slowly warm to room temperature, at which point a clear solution should form.
-
After stirring for 25 minutes at room temperature, add 75 mL of absolute ether to precipitate the product.
-
Cool the mixture and shake to encourage crystallization. The hydrochloride salt should form as colorless needles.
-
Filter the solid product, wash thoroughly with absolute ether, and dry. The crude product is typically of sufficient purity (yield ~92%) to proceed to the next step without further purification.[6]
Step 2: N-Protection to Yield Z-Asp(OMe)-OH
-
Causality: Benzyl chloroformate (Cbz-Cl) is used to protect the amino group. The reaction is performed under basic conditions (using sodium carbonate, Na₂CO₃) to deprotonate the amino group, making it nucleophilic enough to attack the electrophilic carbonyl carbon of Cbz-Cl. A biphasic system of dioxane and water ensures all reagents remain in solution.
-
Dissolve 5.03 g of the L-Aspartic acid β-methyl ester hydrochloride from Step 1 in 76 mL of water and 35 mL of dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Add 3.6 g of sodium carbonate (Na₂CO₃), followed by the slow, dropwise addition of 5.93 g of benzyl chloroformate in 42 mL of dioxane over 2-3 hours, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Extract the solution once with 50 mL of ethyl acetate to remove unreacted Cbz-Cl and other organic impurities.
-
Acidify the remaining aqueous layer to pH 2 using 6 N HCl. This protonates the α-carboxyl group, making the product less water-soluble.
-
Extract the acidified aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to yield the final product, which can be further purified by crystallization or column chromatography.[6]
Application in Solution-Phase Peptide Synthesis (SPPS)
Z-Asp(OMe)-OH is a workhorse reagent in solution-phase synthesis, which, unlike solid-phase synthesis, allows for the purification of intermediates, ensuring high final product purity.[1]
General Peptide Coupling Workflow
Caption: Workflow for dipeptide synthesis using Z-Asp(OMe)-OH.
Protocol: Synthesis of Z-Asp(OMe)-Phe-OMe
This protocol details the coupling of Z-Asp(OMe)-OH with L-Phenylalanine methyl ester.[7]
-
Materials:
-
Z-Asp(OMe)-OH
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Prepare Free Amine: In a flask, dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and generate the free amine. Stir for 20 minutes at room temperature.
-
Activate Carboxyl Group: In a separate flask, dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Causality: HOBt is an activating agent that reacts with the carboxyl group to form an active ester. This intermediate is more reactive than the free acid and helps to suppress racemization.
-
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.1 eq) and stir for 30 minutes at 0°C.
-
Causality: EDC is a carbodiimide coupling agent that facilitates the formation of the HOBt active ester. It is water-soluble, making its urea by-product easy to remove during aqueous work-up.
-
-
Coupling Reaction: Add the free amine solution from step 1 to the activated Z-Asp(OMe)-OH solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude dipeptide, Z-Asp(OMe)-Phe-OMe, using silica gel column chromatography.
-
Analytical Characterization
Self-validation of the synthesized product is critical. A combination of spectroscopic methods should be employed to confirm the structure and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. Key expected signals for Z-Asp(OMe)-OH include:
-
Aromatic protons from the Cbz group (multiplet, ~7.3 ppm).
-
Benzylic protons (CH₂) of the Cbz group (singlet, ~5.1 ppm).
-
The α-proton (CH) of the aspartic acid backbone (multiplet, ~4.0 ppm).
-
Methyl protons of the ester (singlet, ~3.7 ppm).
-
β-protons (CH₂) of the backbone (doublet, ~2.6 ppm).[6]
-
-
Thin-Layer Chromatography (TLC): An indispensable technique for monitoring reaction progress and assessing purity. A single spot in multiple solvent systems is a strong indicator of a pure compound.[1][2]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect strong carbonyl (C=O) stretching bands for the carboxylic acid, ester, and carbamate groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential for safety.
-
Safety Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.[8]
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[8]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
References
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe)-OH.
- BenchChem. (2025). Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Z-Asp(OMe)-OH in Bioactive Peptide Synthesis.
- Nirmalahrudaya, Ch. Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences.
- PubChem. (2S)-2-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid.
- Angene Chemical. (n.d.).
- Watson International Ltd. (n.d.).
- Fisher Scientific. (n.d.). (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric...
- ChemSrc. (n.d.). CAS 40371-50-4 Acidol-4benzyloxycarbonyl-amino-2hydroxy...
- PubChem. N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester.
- Ambeed. (n.d.). Cbz-HABA-OH | 40371-50-4.
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